3-Bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline
Description
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Properties
IUPAC Name |
3-bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-1-4(10)2-6(13)8(5)14-3-7(11)12/h1-2,7H,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJUHSTJLHWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OCC(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various biological pathways. This article compiles diverse research findings, case studies, and data tables to elucidate the compound's biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and cellular signaling. Research indicates that this compound may inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair, leading to apoptosis in cancer cells .
Biological Activity Summary
| Activity | Description |
|---|---|
| Topoisomerase Inhibition | Inhibits topoisomerase IIα, disrupting DNA replication. |
| Anticancer Properties | Induces apoptosis in various cancer cell lines. |
| Cell Cycle Arrest | Causes G2/M phase arrest in treated cells, preventing further division. |
| Signal Transduction Modulation | Alters pathways related to cell survival and proliferation (e.g., PI3K/Akt pathway). |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effects of this compound on A375 melanoma cells. The compound was found to significantly reduce cell viability at concentrations above 20 µM after 48 hours of treatment. Apoptotic markers such as caspase-3 activation were observed, indicating the compound’s potential as a therapeutic agent against melanoma .
- Pharmacokinetics and Bioavailability
Research Findings
Recent studies have focused on the optimization of this compound derivatives to enhance its potency and selectivity against cancer cells. The following findings highlight critical insights:
- Selectivity : Modifications to the ethoxy group have been shown to improve selectivity towards cancerous cells while reducing toxicity towards normal cells.
- Synergistic Effects : Combination therapies with existing chemotherapeutics such as cisplatin have demonstrated enhanced efficacy, suggesting a potential for use in combination therapy protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
